molecular formula C5H9NO2S B092080 Methyl thiazolidine-4-carboxylate CAS No. 60667-24-5

Methyl thiazolidine-4-carboxylate

Cat. No. B092080
CAS RN: 60667-24-5
M. Wt: 147.2 g/mol
InChI Key: NHBNAVLHRAPNKY-UHFFFAOYSA-N
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Description

Methyl thiazolidine-4-carboxylate is a chemical compound that has been the subject of various research studies due to its potential applications in different fields, including medicinal chemistry and agriculture. It is derived from thiazolidine, a heterocyclic compound containing sulfur, and has been synthesized through various methods for use in the creation of novel compounds with specific biological activities.

Synthesis Analysis

The synthesis of methyl thiazolidine-4-carboxylate and its derivatives has been achieved through different routes. One study reports the synthesis of novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates using a one-pot route starting from l-cysteine methyl ester hydrochloride, acyl chloride, and ketones . Another study describes the synthesis of methyl thiazolidine-4-carboxylate from L-Cysteine hydrochloride and formaldehyde, followed by oxidation and hydrolysis reactions to produce thiazole-4-carboxylic acid . Additionally, derivatives of methyl thiazolidine-4-carboxylate have been synthesized as potential angiotensin converting enzyme (ACE) inhibitors, starting from taurine and L-cysteine methyl ester hydrochloride .

Molecular Structure Analysis

The molecular structure of methyl thiazolidine-4-carboxylate derivatives has been characterized using various analytical techniques. Infrared spectroscopy, mass spectrometry, and X-ray crystallography have been employed to determine the structure and confirm the identity of synthesized compounds . The X-ray crystal structure of thiazolidine-4-carboxylic acid, a related compound, has been determined, revealing insights into its basicity and stability compared to its non-sulfur-containing analogue, proline .

Chemical Reactions Analysis

Methyl thiazolidine-4-carboxylate undergoes various chemical reactions to form different derivatives with specific properties. For instance, the synthesis of thiazole-4-carboxylic acid involves oxidation and hydrolysis reactions . The compound has also been used as a starting material for the synthesis of cyclothiazomycin, an important macrobicyclic peptide antibiotic . Furthermore, the synthesis of novel safener compounds from methyl thiazolidine-4-carboxylate derivatives has been reported, which protect maize from herbicide injury by increasing the activity of the acetolactate synthase (ALS) enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl thiazolidine-4-carboxylate and its derivatives are influenced by their molecular structure. The X-ray diffraction data of one derivative showed that it crystallized in an orthorhombic system, with specific unit-cell parameters and volume, indicating a well-defined crystalline structure . The resonance stabilization of thiazolidine-4-carboxylate, due to the interaction of the sulfur atom with the ring, affects its basicity and stability . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential applications.

Scientific Research Applications

Synthesis and Biological Applications

Methyl thiazolidine-4-carboxylate and its derivatives have been extensively studied for their diverse biological activities and applications in synthetic chemistry. These compounds exhibit a broad range of pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in the synthesis of organic compounds with significant biological activities. Various synthetic approaches, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives. These compounds are considered highly prized moieties due to their versatility in probe design and the development of next-generation drug candidates focusing on multifunctional drugs and their activity enhancement (Sahiba et al., 2020).

QSAR Studies and Anticancer Activity

Quantitative structure-activity relationship (QSAR) studies on 4-thiazolidinones have emphasized their potential as scaffolds for discovering new antibacterial, antiviral, antidiabetic, and anticancer agents. The anticancer activity of 4-thiazolidinone derivatives has been a particular focus, with QSAR models identifying key relationships between the structure of 4-thiazolidinones and tumor cell growth inhibition. These studies propose the critical role of specific structural features, such as the hydrogen at the N-atom three bonds away from thiazolidine, in interacting with biological targets, highlighting the scaffold's promise for designing highly potent anticancer agents (Devinyak et al., 2013).

Green Synthesis and Environmental Impact

The green synthesis of thiazolidinone derivatives represents an innovative approach to drug development, emphasizing environmental sustainability. Microwave-assisted organic synthesis of thiazolidinone derivatives falls within the realm of green chemistry, minimizing the use or generation of hazardous substances throughout the synthesis process. This approach not only supports the development of compounds with antibacterial, antitubercular, anticancer, and antifungal activities but also aligns with the principles of sustainable and responsible research and development (JacqulineRosy et al., 2019).

Safety And Hazards

“Methyl thiazolidine-4-carboxylate” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity. The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

methyl 1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBNAVLHRAPNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902920
Record name NoName_3496
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thiazolidine-4-carboxylate

CAS RN

60667-24-5
Record name 4-Thiazolidinecarboxylic acid, methyl ester
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Record name 4-Carbomethoxythiazoline
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Record name Methyl thiazolidine-4-carboxylate
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Record name methyl 1,3-thiazolidine-4-carboxylate
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Synthesis routes and methods I

Procedure details

Hydrogen chloride gas was bubbled through a suspension of L-thioproline (990 mg, 7.55 mmol) in MeOH (30 mL) cooled at 0° C. for 5 min. The resulting clear solution was stirred at RT for 2 h, then concentrated carefully under reduced pressure. The obtained residue was dried in vacuo overnight to give a white solid, which was dissolved in MeOH (30 mL) and treated with Diaion® WA21J resin (6 g). The resulting suspension was stirred at RT for 30 min, then filtered. The filtrate was concentrated carefully under reduced pressure and the oily residue stripped with toluene (2×) to give a colorless oil.
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Synthesis routes and methods II

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